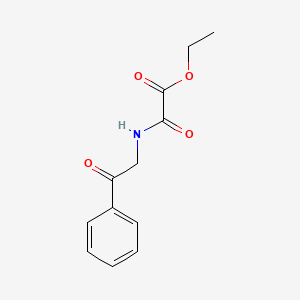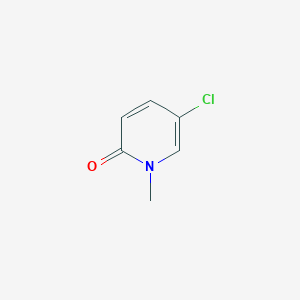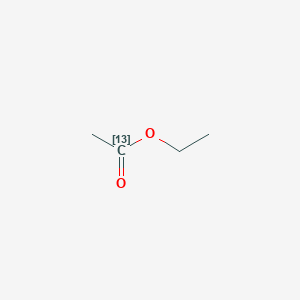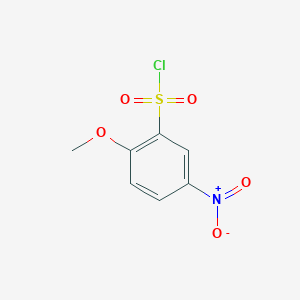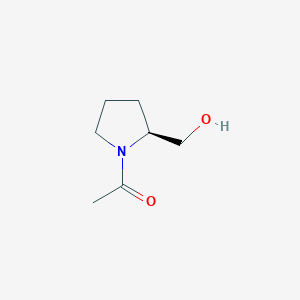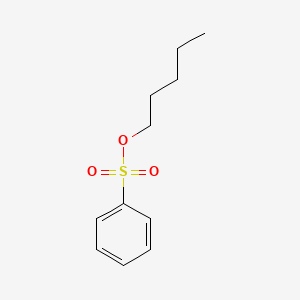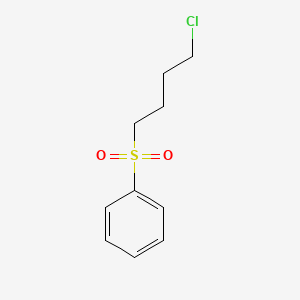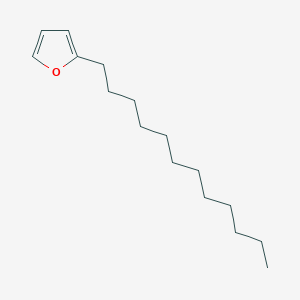
8-Bromo-3-fluoro-2-hydroxyquinoline
Vue d'ensemble
Description
8-Bromo-3-fluoro-2-hydroxyquinoline (8-Br-3-F-2-HQ) is a widely used chemical compound in scientific research and lab experiments. It is a fluorinated quinoline derivative with a broad range of applications in both organic and inorganic chemistry. 8-Br-3-F-2-HQ is a versatile compound that can be used as a catalyst, a reagent, and a building block for other compounds. It is an important compound for the synthesis of various organic and inorganic compounds.
Applications De Recherche Scientifique
- Field : Medicinal Chemistry
- Application Summary : Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
- Results or Outcomes : The outcomes also depend on the specific context. In general, these compounds have been found to inhibit the growth of various microorganisms, cancer cells, and fungi .
- Field : Organic Chemistry
- Application Summary : Bromination of 8-hydroxyquinoline has been used in the synthesis of novel phthalonitriles .
- Methods of Application : The bromination of 8-hydroxyquinoline involves the reaction of the compound with a brominating agent. The resulting brominated compound can then be used in further reactions to synthesize novel phthalonitriles .
- Results or Outcomes : The bromination of 8-hydroxyquinoline results in the formation of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. These compounds can then be used in the synthesis of novel phthalonitriles .
Antimicrobial, Anticancer, and Antifungal Effects
Synthesis of Novel Phthalonitriles
- Field : Neurology
- Application Summary : Compounds containing the 8-hydroxyquinoline nucleus, such as 8-Bromo-3-fluoro-2-hydroxyquinoline, have been used as iron-chelators for neuroprotection .
- Methods of Application : These compounds can be administered to patients suffering from neurodegenerative diseases, where they chelate iron and protect neurons from oxidative stress .
- Results or Outcomes : The use of these compounds has been associated with improved outcomes in patients with neurodegenerative diseases .
- Field : Biochemistry
- Application Summary : 8-Hydroxyquinoline and its derivatives have been used as inhibitors of 2OG-dependent enzymes .
- Methods of Application : These compounds can be used to inhibit the activity of 2OG-dependent enzymes in biochemical assays .
- Results or Outcomes : The inhibition of these enzymes can lead to changes in cellular metabolism and other biological processes .
- Field : Virology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as antiviral agents .
- Methods of Application : These compounds can be administered to patients suffering from viral infections .
- Results or Outcomes : The use of these compounds has been associated with reduced viral load and improved patient outcomes .
- Field : Organic Chemistry
- Application Summary : 2-Bromo-3-fluoroquinoline, which can be derived from 8-Bromo-3-fluoro-2-hydroxyquinoline, has been used in the synthesis of fluorinated quinolines .
- Methods of Application : The bromination of 8-hydroxyquinoline involves the reaction of the compound with a brominating agent. The resulting brominated compound can then be used in further reactions to synthesize novel phthalonitriles .
- Results or Outcomes : The bromination of 8-hydroxyquinoline results in the formation of 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline. These compounds can then be used in the synthesis of novel phthalonitriles .
Neuroprotection
Inhibition of 2OG-dependent enzymes
Antiviral Agents
Synthesis of Fluorinated Quinolines
- Field : Virology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as anti-HIV agents .
- Methods of Application : These compounds can be administered to patients suffering from HIV infections .
- Results or Outcomes : The use of these compounds has been associated with reduced viral load and improved patient outcomes .
- Field : Mycology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as antifungal agents .
- Methods of Application : These compounds can be administered to patients suffering from fungal infections .
- Results or Outcomes : The use of these compounds has been associated with reduced fungal load and improved patient outcomes .
- Field : Parasitology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as antileishmanial agents .
- Methods of Application : These compounds can be administered to patients suffering from Leishmaniasis .
- Results or Outcomes : The use of these compounds has been associated with reduced parasite load and improved patient outcomes .
- Field : Parasitology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as antischistosomal agents .
- Methods of Application : These compounds can be administered to patients suffering from Schistosomiasis .
- Results or Outcomes : The use of these compounds has been associated with reduced parasite load and improved patient outcomes .
- Field : Bacteriology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as Mycobacterium tuberculosis inhibitors .
- Methods of Application : These compounds can be administered to patients suffering from tuberculosis .
- Results or Outcomes : The use of these compounds has been associated with reduced bacterial load and improved patient outcomes .
- Field : Neurology
- Application Summary : Some 8-hydroxyquinoline derivatives have been used as botulinum neurotoxin inhibitors .
- Methods of Application : These compounds can be administered to patients suffering from botulism .
- Results or Outcomes : The use of these compounds has been associated with reduced neurotoxin load and improved patient outcomes .
Anti-HIV Agents
Antifungal Agents
Antileishmanial Agents
Antischistosomal Agents
Mycobacterium Tuberculosis Inhibitors
Botulinum Neurotoxin Inhibitors
Propriétés
IUPAC Name |
8-bromo-3-fluoro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-3-1-2-5-4-7(11)9(13)12-8(5)6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUYWQNUGUWKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479782 | |
| Record name | 8-Bromo-3-fluoro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-3-fluoro-2-hydroxyquinoline | |
CAS RN |
834883-96-4 | |
| Record name | 8-Bromo-3-fluoro-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834883-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-3-fluoro-2-hydroxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



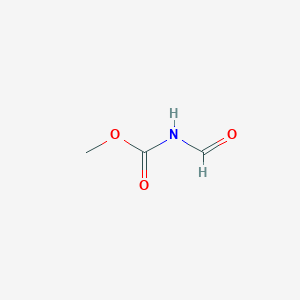
![3'-Nitro-[1,1'-biphenyl]-2-ol](/img/structure/B1611535.png)
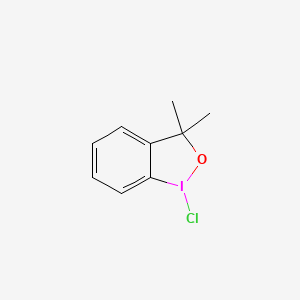
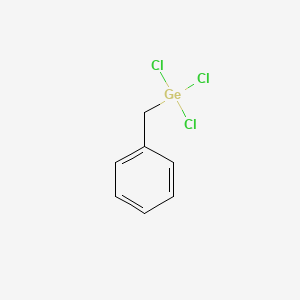
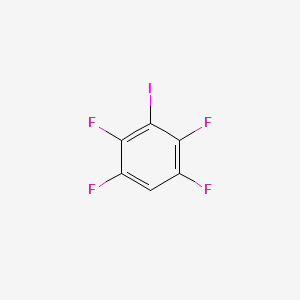
![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)
